(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile (3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 134036-53-6
VCID: VC0176268
InChI: InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+
SMILES: C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Molecular Formula: C15H9N5
Molecular Weight: 259.27 g/mol

(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile

CAS No.: 134036-53-6

Main Products

VCID: VC0176268

Molecular Formula: C15H9N5

Molecular Weight: 259.27 g/mol

(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile - 134036-53-6

CAS No. 134036-53-6
Product Name (3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Molecular Formula C15H9N5
Molecular Weight 259.27 g/mol
IUPAC Name (3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Standard InChI InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+
Standard InChIKey CMMDWEJTQUTCKG-WUXMJOGZSA-N
Isomeric SMILES C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N
SMILES C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Canonical SMILES C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Appearance Assay:≥95% (cis/trans mixture)A crystalline solid
Description 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a member of indoles.
Synonyms 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile
PubChem Compound 5328748
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator